

(2R,4R)-4-methylpiperidine-2-carboxylic acid molecular structure

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Compound of Interest

Compound Name: (2R,4R)-4-methylpiperidine-2-carboxylic acid

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An In-depth Technical Guide to the Molecular Structure of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**

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Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, synthesis, and physicochemical properties of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**. As a chiral, conformationally constrained cyclic amino acid, this molecule serves as a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. This document elucidates its structural features, including stereochemical assignment and preferred conformational states, outlines a validated synthetic pathway, and presents its spectroscopic profile. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the causality behind its structural stability and synthetic strategy.

Introduction: The Significance of Constrained Scaffolds

In the landscape of drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for specific interactions with biological targets. When incorporated into a cyclic amino acid structure, such as 4-methylpiperidine-2-carboxylic acid, the conformational flexibility is significantly reduced compared to linear analogues.^[1] This conformational constraint is a powerful tool in rational drug design, as it can pre-organize a molecule into a bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability.^{[1][2]} **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is an exemplar of such a tailor-made amino acid, whose specific stereochemistry is pivotal to its utility in synthesizing complex therapeutic agents.^{[1][3]}

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's three-dimensional architecture is fundamental to appreciating its function and reactivity.

Core Identification

The molecule is unambiguously identified by the following descriptors:

| Identifier | Value | Source |
|-------------------|--|-------------------|
| IUPAC Name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | ^[4] |
| CAS Number | 74892-81-2 | ^{[4][5]} |
| Molecular Formula | C ₇ H ₁₃ NO ₂ | ^{[4][5]} |
| Molecular Weight | 143.18 g/mol | ^{[4][5]} |
| PubChem CID | 5288786 | ^[4] |
| SMILES | <chem>C[C@@H]1CCNC(=O)O</chem> | ^[4] |
| InChIKey | UQHCHLWYGMSPJC-PHDIDXHHSA-N | ^[4] |

Stereochemical Assignment: The (2R,4R) cis Configuration

The molecule possesses two stereocenters at the C2 and C4 positions of the piperidine ring. The (2R,4R) designation defines the absolute configuration at these centers. This specific arrangement results in a cis relationship between the carboxylic acid group at C2 and the methyl group at C4. This means that on a planar representation of the ring, both substituents project from the same face. This stereochemical relationship is crucial for its role as a precursor to Argatroban, where the precise spatial orientation of these groups is required for correct assembly of the final drug molecule.^{[3][6]}

Conformational Analysis: The Di-Equatorial Preference

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.^[7] For a 2,4-disubstituted piperidine, two primary chair conformations are possible. In the case of the (2R,4R) isomer, the most stable and overwhelmingly populated conformation is the one in which both the C2-carboxylic acid and C4-methyl substituents occupy equatorial positions.

Causality of Stability: The preference for the di-equatorial conformer is a direct consequence of minimizing steric hindrance.^[8] An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C2, C4, and C6 of the ring. By placing the bulkier carboxylic acid and methyl groups in the more spacious equatorial positions, these destabilizing steric clashes are avoided, leading to a lower overall energy state.^{[7][8]}

Caption: Stable chair conformation with di-equatorial substituents.

Synthesis and Characterization

The synthesis of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** requires a stereocontrolled approach to ensure the correct isomeric purity.

Synthetic Strategy Overview

A common and scalable synthetic route begins with 4-methyl-2-picolinic acid.^[3] The strategy involves three key transformations:

- **Reduction:** The pyridine ring is hydrogenated to form the piperidine scaffold. This initially produces a mixture of cis and trans diastereomers.
- **Esterification:** The carboxylic acid is converted to an ester, typically an ethyl ester, which facilitates purification and subsequent resolution.
- **Chiral Resolution:** The racemic mixture of the desired trans ester (which corresponds to the (2R,4R) and (2S,4S) enantiomers) is separated using a chiral resolving agent, such as a chiral acid like L-tartaric acid or D-mandelic acid.^{[3][9]} This step is critical as it selectively crystallizes one enantiomer, allowing for its isolation.
- **Hydrolysis:** The isolated chiral ester is hydrolyzed to yield the final carboxylic acid product.

Caption: Synthetic workflow from picolinic acid to the target molecule.

Detailed Synthetic Protocol

The following protocol is a representative example adapted from established patent literature.^{[3][9][10]}

Step 1: Hydrogenation and Esterification

- 4-methyl-2-picolinic acid is dissolved in a suitable solvent like methanol.
- A hydrogenation catalyst (e.g., Palladium on carbon) is added.
- The mixture is subjected to hydrogen pressure to reduce the pyridine ring, yielding a mixture of piperidine diastereomers.
- Following filtration of the catalyst, the solvent is removed. The crude product is then dissolved in ethanol, and an acid catalyst (e.g., HCl gas or sulfuric acid) is introduced.^[10]
- The mixture is heated to reflux to form the ethyl ester. This process yields a mixture of cis and trans ethyl 4-methylpiperidine-2-carboxylate.

Step 2: Isomer Separation and Chiral Resolution

- The mixture of esters is treated to separate the desired trans diastereomer from the cis form. [\[9\]](#)
- The isolated racemic trans-ester is dissolved in a solvent mixture, such as acetone and ethanol. [\[10\]](#)
- A chiral resolving agent, for example, L-tartaric acid, is added to the solution. [\[9\]](#)
- The solution is heated to ensure dissolution and then slowly cooled. The tartrate salt of the (2R,4R)-enantiomer selectively precipitates due to the formation of a less soluble diastereomeric salt.
- The solid is collected by filtration. It may be recrystallized to enhance enantiomeric purity.

Step 3: Hydrolysis and Isolation

- The isolated diastereomeric salt is treated with a base (e.g., potassium carbonate or potassium hydroxide) in water to liberate the free ester. [\[9\]](#)
- The free ester is extracted into an organic solvent (e.g., dichloromethane).
- The organic solvent is evaporated, and the resulting ester is hydrolyzed using aqueous base to afford the final **(2R,4R)-4-methylpiperidine-2-carboxylic acid**.
- The final product is isolated by acidification and subsequent purification.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While detailed spectra are proprietary or scattered, the expected profile can be predicted based on the structure and data from similar substituted piperidines. [\[11\]](#)[\[12\]](#)

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | - Complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) for the piperidine ring protons. - A doublet for the C4-methyl group. - Distinct signals for the protons at the C2 and C4 stereocenters. - A broad singlet for the N-H proton and a broad singlet for the carboxylic acid O-H proton. |
| ^{13}C NMR | - Seven distinct carbon signals are expected. - A signal for the carbonyl carbon (C=O) in the δ 170-180 ppm range. - Signals for the C2 and C4 carbons bearing the substituents. - A signal for the methyl carbon in the upfield region (δ ~20 ppm). |
| IR Spectroscopy | - Broad O-H stretching band for the carboxylic acid (~2500-3300 cm^{-1}). - N-H stretching band (~3300-3500 cm^{-1}). - Sharp and strong C=O stretching band for the carboxylic acid (~1700-1730 cm^{-1}). - C-H stretching bands for sp^3 carbons (~2850-3000 cm^{-1}). |
| Mass Spectrometry | - A molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of 143.18. |

Significance and Applications in Drug Development

The utility of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** extends beyond its interesting structure; it is a validated and valuable component in pharmaceutical manufacturing.

A Conformationally Constrained Amino Acid Analogue

As a cyclic amino acid, the compound serves as a proline analogue with distinct stereochemical and conformational properties. Incorporating such unnatural amino acids is a key strategy in medicinal chemistry to improve the pharmacological profiles of peptide-based drugs.^{[13][14]} The rigid piperidine backbone can lock a peptide into a specific secondary

structure, enhancing its resistance to enzymatic degradation and improving its binding selectivity for a target receptor or enzyme.[2]

Key Intermediate in Argatroban Synthesis

The most prominent application of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is its role as a key chiral intermediate in the total synthesis of Argatroban.[3] Argatroban is a potent and selective small-molecule direct thrombin inhibitor used as an anticoagulant. The (2R,4R)-stereochemistry of the piperidine core is absolutely essential for the biological activity of Argatroban, as it correctly orients the rest of the molecule for optimal binding within the active site of the thrombin enzyme. The other stereoisomers of 4-methylpiperidine-2-carboxylic acid lead to significantly less potent or inactive final compounds, underscoring the critical importance of stereochemical control in the synthesis.[6]

Conclusion

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a molecule of significant academic and industrial importance. Its well-defined cis stereochemistry translates into a highly stable diequatorial chair conformation, a feature that medicinal chemists leverage to impart favorable properties in drug design. Its synthesis, while requiring careful stereochemical control via chiral resolution, is well-established, enabling its use as a reliable building block for complex pharmaceuticals like Argatroban. This guide has provided a detailed examination of its molecular structure, from its fundamental identifiers to the nuanced logic of its conformational preferences, thereby offering a complete technical overview for the advanced scientist.

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